4-(Pyridin-3-yl)thiazol-2-amine hydrobromide 4-(Pyridin-3-yl)thiazol-2-amine hydrobromide
Brand Name: Vulcanchem
CAS No.: 147311-08-8
VCID: VC21257069
InChI: InChI=1S/C8H7N3S.BrH/c9-8-11-7(5-12-8)6-2-1-3-10-4-6;/h1-5H,(H2,9,11);1H
SMILES: C1=CC(=CN=C1)C2=CSC(=N2)N.Br
Molecular Formula: C8H8BrN3S
Molecular Weight: 258.14 g/mol

4-(Pyridin-3-yl)thiazol-2-amine hydrobromide

CAS No.: 147311-08-8

Cat. No.: VC21257069

Molecular Formula: C8H8BrN3S

Molecular Weight: 258.14 g/mol

* For research use only. Not for human or veterinary use.

4-(Pyridin-3-yl)thiazol-2-amine hydrobromide - 147311-08-8

Specification

CAS No. 147311-08-8
Molecular Formula C8H8BrN3S
Molecular Weight 258.14 g/mol
IUPAC Name 4-pyridin-3-yl-1,3-thiazol-2-amine;hydrobromide
Standard InChI InChI=1S/C8H7N3S.BrH/c9-8-11-7(5-12-8)6-2-1-3-10-4-6;/h1-5H,(H2,9,11);1H
Standard InChI Key UMYPBNJDNPUSRE-UHFFFAOYSA-N
SMILES C1=CC(=CN=C1)C2=CSC(=N2)N.Br
Canonical SMILES C1=CC(=CN=C1)C2=CSC(=N2)N.Br

Introduction

Chemical Identity and Structure

Basic Information

4-(Pyridin-3-yl)thiazol-2-amine hydrobromide is identified by CAS Registry Number 147311-08-8 . The compound consists of a thiazole ring with an amino group at the 2-position and a pyridin-3-yl substituent at the 4-position, accompanied by hydrobromide as the salt form . The parent compound (free base) is 4-(3-Pyridinyl)-2-thiazolamine (CID 154893) .

Structural Properties

The chemical structure features a 2-aminothiazole core connected to a pyridine ring at the 3-position. This arrangement creates a molecule with multiple nitrogen atoms that can participate in hydrogen bonding and other intermolecular interactions . The presence of the hydrobromide salt affects the compound's solubility and protonation state, which is critical for its physicochemical properties .

Physical and Chemical Properties

Fundamental Properties

The comprehensive physicochemical properties of 4-(Pyridin-3-yl)thiazol-2-amine hydrobromide are summarized in Table 1.

Table 1. Physical and Chemical Properties of 4-(Pyridin-3-yl)thiazol-2-amine hydrobromide

PropertyValue
Molecular FormulaC₈H₈BrN₃S
Molecular Weight258.14 g/mol
Exact Mass256.96223 Da
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count4
Rotatable Bond Count1
Topological Polar Surface Area80 Ų
Complexity153
Heavy Atom Count13
Formal Charge0
Covalently-Bonded Unit Count2

Data sourced from PubChem database

Structural Isomers and Related Compounds

A structural analog of this compound is 4-(Pyridin-4-yl)thiazol-2-amine, which differs in the position of the pyridine nitrogen atom . The positioning of the nitrogen in the pyridine ring can significantly influence the compound's electronic properties and potential binding interactions with biological targets .

Spectroscopic and Analytical Characterization

Crystallographic Analysis

Research on hydrobromide salts of similar N,4-diheteroaryl 2-aminothiazoles has examined their protonation sites and hydrogen bonding patterns in the solid state . These studies provide valuable insights into the three-dimensional structure and intermolecular interactions of 4-(Pyridin-3-yl)thiazol-2-amine hydrobromide.

The protonation in hydrobromide salts of 2-aminothiazoles can occur at different nitrogen sites, including the thiazole nitrogen, the amino group, or the pyridine nitrogen. The preferred protonation site affects the compound's crystal packing, hydrogen bonding networks, and ultimately its physicochemical properties .

Biological Activity and Applications

Structure-Activity Relationships

Studies on related compounds have explored structure-activity relationships (SAR) by investigating various substitutions on the thiazole core . These investigations reveal that:

  • The nature of the substituent at the C-4 position (in this case, pyridin-3-yl) significantly affects binding to biological targets

  • The 2-amino group is often essential for biological activity

  • Salt forms (such as hydrobromide) can modulate solubility, bioavailability, and target interactions

Pharmaceutical Development Context

Role in Medicinal Chemistry

4-(Pyridin-3-yl)thiazol-2-amine hydrobromide and related aminothiazoles serve as valuable building blocks in medicinal chemistry . Their use extends to the development of:

  • Anti-tuberculosis agents

  • Potential antibacterial compounds

  • Other therapeutic agents with diverse targets

Optimization Strategies

Research has focused on optimizing 2-aminothiazole derivatives through various structural modifications :

Table 2. Common Optimization Strategies for 2-Aminothiazole Derivatives

Modification StrategyRationaleExamples
Varied C-4 substituentsModulate target bindingPyridyl, phenyl, and other heteroaryl groups
C-2 amino group modificationAlter H-bonding capacityAcylation, urea formation
Salt form selectionImprove physicochemical propertiesHydrobromide, hydrochloride salts
Thiazole core isosteresExplore alternative scaffoldsThiadiazoles, oxazoles

These strategies have led to the development of compounds with improved potency, selectivity, and pharmacokinetic properties .

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